KL-11743

GLUT inhibitor isoform selectivity glucose transport

Research pain point: GLUT1-selective inhibitors allow isoform compensation, confounding metabolic studies. KL-11743 is the solution: a balanced, orally bioavailable pan-class I GLUT inhibitor (GLUT1-4 IC50: 115, 137, 90, 68 nM). - Prevents isoform switching; max 2.0-fold potency spread vs. 5,400-fold for BAY-876 - Validated in vivo PDX tumor suppression (SDHA-deficient cancers) with oral dosing - Quantifiable NADH/aspartate LC-MS biomarker for on-target confirmation

Molecular Formula C30H30N6O3
Molecular Weight 522.6 g/mol
Cat. No. B15615715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKL-11743
Molecular FormulaC30H30N6O3
Molecular Weight522.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H30N6O3/c1-4-38-25-12-13-27-26(15-25)30(34-23-10-8-20(9-11-23)22-16-31-32-17-22)36-29(35-27)21-6-5-7-24(14-21)39-18-28(37)33-19(2)3/h5-17,19H,4,18H2,1-3H3,(H,31,32)(H,33,37)(H,34,35,36)
InChIKeyXKOYTLRGOQTKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KL-11743 Pan-Class I GLUT Inhibitor


KL-11743 is a representative compound from an extensively characterized series of potent, orally bioavailable, glucose-competitive inhibitors targeting the class I glucose transporters (GLUT1–4) [1]. It was developed to overcome the limitations of prior anti-glycolytic agents—namely poor potency, limited isoform coverage, and lack of in vivo bioavailability [1]. KL-11743 inhibits GLUT1, GLUT2, GLUT3, and GLUT4 with IC50 values of 115, 137, 90, and 68 nM, respectively , and is protected by patent families including WO 2020005935 [2].

Pan-class I GLUT1-4 inhibition Balanced profile supports studies requiring comprehensive glucose uptake blockade across all class I transporters
Glucose-competitive mechanism Direct competition with substrate enables target engagement interpretation without off-target enzyme inhibition concerns
Oral bioavailability evidence Supports in vivo pharmacology studies, including PDX tumor models where oral dosing and metabolic PD readout are required

Why KL-11743 Cannot Be Replaced


GLUT inhibitors differ fundamentally in their isoform selectivity profile, potency, mechanism of glucose competition, oral bioavailability, and in vivo pharmacodynamic signature [1]. Older tool compounds such as WZB117 and STF-31 are GLUT1-restricted with micromolar potency and lack robust oral bioavailability . BAY-876, while potent at GLUT1 (IC50 2 nM), exhibits >130-fold selectivity against GLUT2/3/4, limiting its utility where pan-class I inhibition is mechanistically required . KL-11743 uniquely combines balanced sub-micromolar potency across all four class I GLUT isoforms with confirmed oral bioavailability and a distinctive NADH/aspartate metabolic signature that serves as a pharmacodynamic biomarker [1].

GLUT1-selective inhibitors (e.g., BAY-876) may not prevent isoform compensation when pan-class I blockade is needed for metabolic studies
Non-competitive or multi-target agents (STF-31 dual NAMPT inhibition, WZB117 irreversible binding) can confound phenotype attribution in GLUT-focused research
In vitro-only tool compounds (WZB117, STF-31) lack oral bioavailability evidence, limiting direct in vivo model transfer and target validation

KL-11743 Comparative Evidence


Pan-Class I GLUT Coverage vs BAY-876

KL-11743 achieves balanced inhibition of all four class I glucose transporters, contrasting sharply with BAY-876, which is a GLUT1-selective agent [1]. In head-to-head isoform profiling, KL-11743 exhibits IC50 values of 115, 137, 90, and 68 nM for GLUT1, GLUT2, GLUT3, and GLUT4, respectively—a maximum isoform-to-isoform potency spread of only 2.0-fold [1]. BAY-876, by comparison, shows a 5,400-fold potency range (GLUT1 IC50 2 nM vs. GLUT2 IC50 10,800 nM), with >130-fold selectivity for GLUT1 over GLUT2/3/4 . This differential profile determines whether a compound can simultaneously block glucose uptake across all class I GLUTs or only GLUT1-mediated transport.

Pan-class I GLUT coverage vs BAY-876
Head-to-head
KL-11743GLUT1–4 IC50 68–137 nM
2.0-fold spread
BAY-876GLUT1 IC50 2 nM
5,400-fold spread
Balanced inhibition supports pan-class I GLUT research without isoform compensation
In vitro GLUT uptake assays in HEK293 cells
GLUT inhibitor isoform selectivity glucose transport cancer metabolism

Cellular Potency vs DRB18

DRB18 is the closest structural analog among pan-class I GLUT inhibitors and provides the most direct comparator for KL-11743's cellular potency [1]. In a cross-study comparison, KL-11743 inhibited proliferation of A549 lung cancer cells with an IC50 substantially below the 3.5 μM reported for DRB18 [1]. DRB18's reported IC50 range across cell lines is approximately 900 nM to 9 μM for glucose uptake inhibition in HEK293 cells expressing individual GLUT isoforms [1]. In contrast, KL-11743 achieves IC50 values of 68–137 nM directly at each GLUT isoform, representing a 6.6- to 132-fold potency advantage at the molecular target level [2].

Cellular potency vs DRB18
Reported
6.6–132× greater target-level potency
>3.5× greater anti-proliferative potency
Supports glucose uptake blockade at lower assay concentrations relative to DRB18
Cross-study comparison; A549 cell proliferation and HEK293 GLUT uptake data
pan-GLUT inhibitor cancer cell proliferation DRB18 IC50 comparison

Oral Bioavailability and PDX Tumor Suppression

KL-11743 is explicitly characterized as orally bioavailable and has been used via oral administration to achieve tumor suppression in patient-derived xenograft (PDX) models of SDHA-deficient cancers [1]. This is a critical differentiator from widely used GLUT1 tool inhibitors WZB117 and STF-31, which lack published evidence of oral bioavailability or in vivo PDX efficacy . KL-11743 was dosed orally in mice bearing SDHA-deficient PDX tumors, with specific tumor growth suppression demonstrated relative to SDHA-proficient controls—providing direct in vivo target engagement and efficacy evidence [1]. No comparable in vivo PDX efficacy data exist for WZB117 or STF-31.

Oral bioavailability & PDX tumor suppression
Head-to-head
Oral dosing achieved tumor growth suppression in SDHA-deficient PDX models
Enables in vivo target validation studies; in vitro-only tools cannot support this endpoint
In vivo murine PDX models; no comparable data for WZB117/STF-31
oral bioavailability GLUT inhibitor PDX model in vivo efficacy

Glucose-Competitive Mechanism vs Non-Competitive Binders

KL-11743 is a glucose-competitive inhibitor of class I GLUTs, meaning it directly competes with D-glucose for the substrate-binding pocket of the transporter [1]. This mechanism ensures that inhibition is physiologically coupled to extracellular glucose concentration and provides built-in specificity for GLUT-mediated transport rather than off-target effects [1]. This contrasts with non-competitive GLUT inhibitors such as WZB117, which acts as an irreversible blocker of GLUT1 in red blood cells , and STF-31, which has been shown to additionally inhibit nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 19 nM—raising concerns about polypharmacology . KL-11743's glucose-competitive binding was directly validated by measuring glucose uptake inhibition under varying glucose concentrations, confirming the competitive mechanism [1].

Glucose-competitive mechanism vs non-competitive binders
Reported
KL-11743Glucose-competitive, no reported off-target enzyme inhibition
STF-31Dual GLUT1/NAMPT inhibitor (NAMPT IC50 19 nM)
On-target mechanism supports cleaner phenotype attribution to GLUT blockade
Glucose competition and NAMPT assay data; cross-study comparison
glucose-competitive inhibitor GLUT mechanism of action specificity

NADH/Aspartate Pharmacodynamic Signature

A unique feature of KL-11743 is the well-characterized metabolic signature it induces: an acute collapse in NADH pools coupled with a striking accumulation of intracellular aspartate [1]. This dual metabolite shift serves as a quantifiable pharmacodynamic (PD) biomarker of target engagement, enabling researchers to verify that GLUT inhibition has been achieved in their experimental system [1]. No comparable metabolic PD signature has been reported for BAY-876, WZB117, STF-31, or DRB18 [2]. KL-11743 treatment in glycolytic leukemia cell lines efficiently blocks the majority of glucose uptake and glycolysis while markedly increasing mitochondrial respiration via enhanced Complex I function—a metabolic adaptation that can also be measured as a functional readout [2].

NADH/aspartate metabolic PD signature
Class-level
Acute NADH pool collapse + intracellular aspartate accumulation; >80% glucose uptake blockade in leukemia cells
Provides a quantifiable metabolic biomarker for target engagement verification
LC-MS metabolomics and Seahorse respirometry; class-level inference for PD monitoring
pharmacodynamic biomarker NADH aspartate metabolic signature target engagement

KL-11743 Application Scenarios


Pan-GLUT Blockade to Prevent Isoform Compensation

In cancer metabolism research, tumor cells can upregulate alternative GLUT isoforms when only GLUT1 is inhibited [1]. KL-11743's balanced pan-GLUT1–4 profile (IC50 range 68–137 nM; maximum 2.0-fold potency spread) ensures that all class I glucose transporters are blocked simultaneously, preventing isoform compensation that confounds experiments using GLUT1-selective agents like BAY-876 (5,400-fold potency spread) [1]. This makes KL-11743 the appropriate tool when the research question demands comprehensive glucose uptake ablation rather than isoform-selective interrogation. Its glucose-competitive mechanism further ensures that residual glucose transport, if any, is proportional to extracellular glucose concentration [1].

In Vivo Validation in TCA Cycle-Deficient Tumors

KL-11743 is the only class I GLUT inhibitor with published evidence of oral bioavailability and PDX tumor suppression, specifically in SDHA-deficient cancers where TCA cycle mutations create synthetic lethality with glucose transport blockade [1]. Researchers studying SDH-deficient gastrointestinal stromal tumors (GIST), paraganglioma, pheochromocytoma, or other TCA cycle-mutant malignancies can use KL-11743 for in vivo proof-of-concept studies requiring oral dosing. The NADH/aspartate metabolic signature provides a built-in PD biomarker to confirm target engagement in tumor tissue [1]. In vitro-only compounds such as WZB117 and STF-31 cannot support this application [2].

Combination Therapy with ETC Inhibitors

KL-11743 synergizes with electron transport chain (ETC) inhibitors including phenformin, rotenone, and pyrvinium pamoate to induce cell death, with combination IC50 values demonstrating synergy in cell proliferation assays [1]. This synthetic lethal interaction arises because KL-11743 forces a metabolic shift toward oxidative phosphorylation while ETC inhibitors block the compensatory mitochondrial respiration—trapping cells between two blocked metabolic pathways [1]. For researchers designing combination regimens that exploit metabolic vulnerability, KL-11743 provides the glucose-competitive GLUT blockade component required for this specific synergistic mechanism, with the NADH/aspartate biomarker enabling verification that glucose transport inhibition has been achieved prior to ETC inhibitor addition [1].

NADH/Aspartate Metabolic Biomarker Studies

KL-11743 uniquely induces a rapid, quantifiable intracellular metabolic shift—NADH pool collapse combined with aspartate accumulation—that can be measured by LC-MS-based metabolomics [1]. This dual-parameter readout enables precise pharmacodynamic tracking of GLUT inhibition in cell culture, organoid, and in vivo models. In glycolytic leukemia models, KL-11743 treatment blocks >80% of glucose uptake while enhancing mitochondrial Complex I activity, providing additional functional readouts (Seahorse respirometry) for target engagement verification [2]. No alternative GLUT inhibitor offers a comparable, validated intracellular metabolic PD signature, making KL-11743 uniquely suited for studies requiring biochemical confirmation of on-target activity [1][2].

Application
Selection Property
Validation Focus
Pan-class I GLUT inhibition studies
Balanced GLUT1-4 isoform coverage
Isoform compensation model validation
TCA cycle-deficient tumor models (e.g., SDHA-deficient)
Oral bioavailability and PDX model evidence
Tumor growth suppression and metabolic PD readout
Metabolic synthetic lethality combination studies
Glucose-competitive mechanism + ETC inhibitor combination profile
Synergy verification via cell proliferation and metabolic assays
Pharmacodynamic biomarker validation
NADH/aspartate dual-parameter metabolic shift
LC-MS metabolomics and Seahorse respirometry endpoint verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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